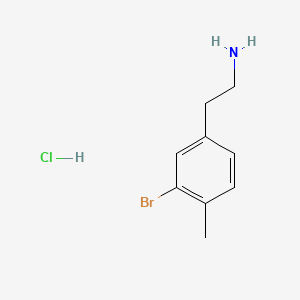![molecular formula C8H18ClNO4 B13460415 [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is an organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a cyclobutyl ring substituted with amino and hydroxymethyl groups. This compound is often used in biochemical and molecular biology research due to its buffering properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride typically involves the exhaustive condensation of nitromethane with formaldehyde under basic conditions to produce an intermediate compound. This intermediate is then hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often crystallized and purified using various techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are typically employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is widely used in scientific research due to its buffering capacity. It is commonly used in:
Chemistry: As a buffer in various chemical reactions to maintain pH stability.
Biology: In cell culture media to stabilize pH and support cell growth.
Medicine: In formulations of pharmaceuticals to ensure the stability of active ingredients.
Industry: In the production of various biochemical products and as a stabilizing agent in industrial processes.
Wirkmechanismus
The buffering action of [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions in the solution, preventing significant changes in pH. This property is crucial in biological systems where pH stability is essential for enzyme activity and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol:
2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride: Similar to Tris but with a hydrochloride group, enhancing its solubility in water.
Uniqueness
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is unique due to its cyclobutyl ring structure, which provides additional stability and distinct chemical properties compared to other similar compounds. This structural uniqueness makes it particularly useful in applications requiring high stability and specific buffering capacities .
Eigenschaften
Molekularformel |
C8H18ClNO4 |
|---|---|
Molekulargewicht |
227.68 g/mol |
IUPAC-Name |
[2-amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c9-6-7(2-10,3-11)1-8(6,4-12)5-13;/h6,10-13H,1-5,9H2;1H |
InChI-Schlüssel |
XYGDANQOHLVQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C1(CO)CO)N)(CO)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


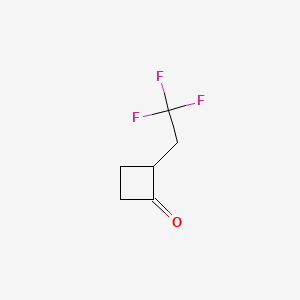
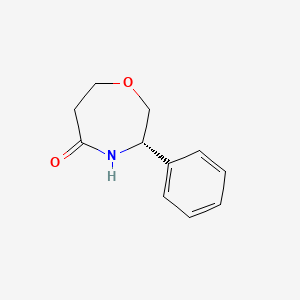

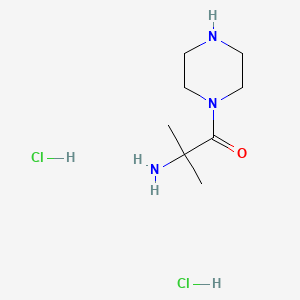
![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
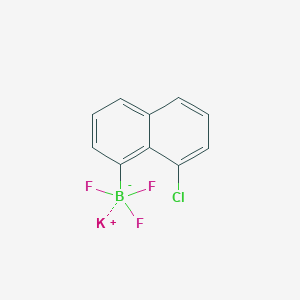
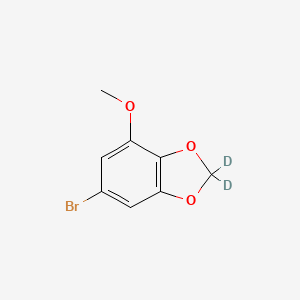

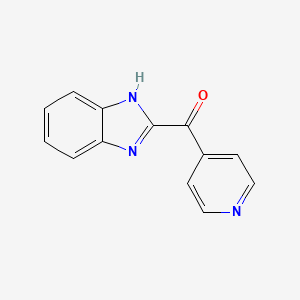
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
amine](/img/structure/B13460408.png)
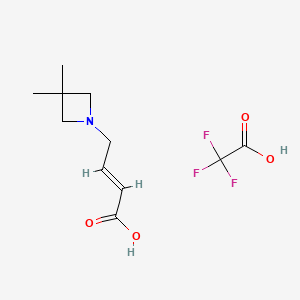
![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)
